molecular formula C16H18N4O2 B11673720 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Cat. No.: B11673720
M. Wt: 298.34 g/mol
InChI Key: ROTIJYKTILTUKC-NSYQEJESSA-N
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a pyrazole ring and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide
  • Cinnamaldehyde derivatives
  • Hydrazide-based compounds

Uniqueness

What sets 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide apart is its unique combination of a pyrazole ring and a hydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C16H18N4O2/c1-12-14(16(22)20-18-12)9-10-15(21)19-17-11-5-8-13-6-3-2-4-7-13/h2-8,11,14H,9-10H2,1H3,(H,19,21)(H,20,22)/b8-5+,17-11+

InChI Key

ROTIJYKTILTUKC-NSYQEJESSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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